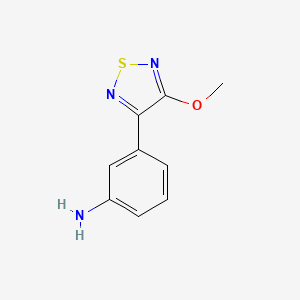
3-(4-Methoxy-1,2,5-thiadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-1,2,5-thiadiazol-3-yl)aniline is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a methoxy group attached to the thiadiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1,2,5-thiadiazol-3-yl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common method involves the reaction of 4-methoxyaniline with a thiadiazole derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1,2,5-thiadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(4-Hydroxy-1,2,5-thiadiazol-3-yl)aniline.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group, resulting in the formation of 3-(4-Amino-1,2,5-thiadiazol-3-yl)aniline.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
3-(4-Methoxy-1,2,5-thiadiazol-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1,2,5-thiadiazol-3-yl)aniline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The methoxy group can enhance its binding affinity to these targets, thereby increasing its potency. The compound’s ability to form hydrogen bonds and other interactions with biological molecules plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-1,2,5-thiadiazol-3-yl)aniline
- 3-(4-Amino-1,2,5-thiadiazol-3-yl)aniline
- 3-(4-Chloro-1,2,5-thiadiazol-3-yl)aniline
Uniqueness
3-(4-Methoxy-1,2,5-thiadiazol-3-yl)aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(4-methoxy-1,2,5-thiadiazol-3-yl)aniline |
InChI |
InChI=1S/C9H9N3OS/c1-13-9-8(11-14-12-9)6-3-2-4-7(10)5-6/h2-5H,10H2,1H3 |
InChI Key |
VSMXTMKDCJVJJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSN=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















